![molecular formula C25H20N6O B2944262 3,5-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891108-93-3](/img/structure/B2944262.png)

3,5-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

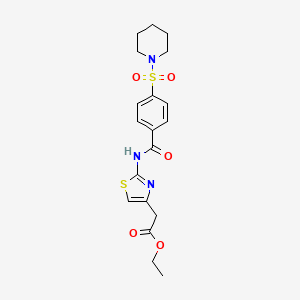

“3,5-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide” is a complex organic compound. It contains a pyridine ring, a triazolo[4,3-b]pyridazine ring, and a benzamide group . The compound is part of the 1,2,4-triazole class of compounds, which have been found to exhibit numerous biological activities .

Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, a triazolo[4,3-b]pyridazine ring, and a benzamide group . The exact 3D conformer and 2D structure can be found in the PubChem database .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 358.4 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . The compound has a complexity of 509 and is covalently bonded .Scientific Research Applications

Synthesis and Molecular Structures

The chemical compound 3,5-dimethyl-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide has been explored in various scientific research applications, particularly focusing on its synthesis and the development of novel derivatives with potential biological activities. Notably, research has demonstrated the synthesis of various heterocyclic compounds incorporating triazolopyridine and pyridazinone moieties, which are closely related to the chemical structure of interest. These compounds have been synthesized through various reactions and evaluated for their biological activities, highlighting the versatility and potential of this compound and its derivatives in scientific research.

One study focused on the synthesis of novel pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine derivatives, which showed moderate effects against bacterial and fungal species, indicating potential antimicrobial applications (H. Abdel‐Aziz et al., 2008). Similarly, another research effort led to the creation of new pyridine and fused pyridine derivatives starting from related chemical precursors, with some of these derivatives demonstrating antimicrobial and antioxidant activities (E. M. Flefel et al., 2018).

Antiproliferative and Antimicrobial Activities

Further studies have explored the antiproliferative activities of triazolopyridazine derivatives, particularly focusing on their ability to inhibit the proliferation of endothelial and tumor cells, showcasing the potential of these compounds in cancer research (M. Ilić et al., 2011). Additionally, research into heterocyclic compounds containing the triazolopyridine moiety has shown antibacterial and antifungal properties, further emphasizing the broad spectrum of biological activities associated with these chemical structures (G. K. Patel & H. S. Patel, 2015).

Future Directions

The future directions for research on this compound and related 1,2,4-triazole derivatives could include further exploration of their biological activities and potential therapeutic applications . Additionally, more research could be done to optimize the synthesis process and improve the yield of these compounds .

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.

Mode of Action

It’s known that similar compounds can form strong intramolecular hydrogen bonds , which could influence their interaction with targets.

Biochemical Pathways

Compounds with similar structures have been found to undergo deamination in the presence of copper ions during the process of coordination , which could potentially affect various biochemical pathways.

Pharmacokinetics

The compound’s predicted properties such as boiling point, density, and acidity coefficient can provide some insights into its pharmacokinetic behavior.

Result of Action

Similar compounds have been found to form tetranuclear complexes rather than polymeric compounds , which could potentially influence their cellular effects.

Action Environment

The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions in similar compounds , suggesting that the compound’s action could be influenced by its molecular environment.

Properties

IUPAC Name |

3,5-dimethyl-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N6O/c1-16-13-17(2)15-20(14-16)25(32)27-21-5-3-18(4-6-21)22-7-8-23-28-29-24(31(23)30-22)19-9-11-26-12-10-19/h3-15H,1-2H3,(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMANEAUIHNTDKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2944182.png)

![N-(furan-2-ylmethyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2944183.png)

![N-cyclopentyl-1-((2,5-dimethylbenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2944187.png)

![2-[(4-Chlorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B2944192.png)

![(E)-2-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)ethenesulfonamide](/img/structure/B2944193.png)

![Tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate](/img/structure/B2944194.png)

![4-ethyl-2,3-dioxo-N-{[5-(thiophen-3-yl)furan-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2944201.png)